Cardiogenol C hydrochloride
Overview
Description
Cardiogenol C hydrochloride is a potent cell-permeable pyrimidine inducer . It prompts the differentiation of embryonic stem cells (ESCs) into cardiomyocytes . It also acts cardiomyogenic on already lineage-committed progenitor cell types with a limited degree of plasticity .
Molecular Structure Analysis
The molecular formula of Cardiogenol C hydrochloride is C13H17ClN4O2 . The exact mass is not available, but the molecular weight is 296.75 g/mol .
Chemical Reactions Analysis
Cardiogenol C hydrochloride is a diaminopyrimidine compound . It induces the differentiation of myosin heavy chain (MHC) positive cardiomyocytes from embryonic stem cells . About 90% of embryonic stem cells treated with 0.25 µM cardiogenol C express the cardiac muscle cell-specific transcription factors GATA-4, MEF2, and Nkx2.5 and display the characteristic beating behavior of differentiated cardiomyocytes .
Physical And Chemical Properties Analysis
Cardiogenol C hydrochloride is a solid substance . It is soluble in water up to 100mM and in DMSO up to 100mM .
Scientific Research Applications
Differentiation of Cardiomyocytes from Embryonic Stem Cells
Cardiogenol C hydrochloride is a potent cell-permeable compound that induces differentiation of cardiomyocytes from embryonic stem cells (ESCs) with 0.1 µM EC50 . It significantly increases the expression of Nkx2.5 and atrial natriuretic factor .
Cardiomyogenic Effects in Pluripotent Cells
This compound induces cardiomyogenic effects in pluripotent cells . This means it can stimulate these cells to differentiate into cardiomyocytes, which are the cells that make up the cardiac muscle.
Expression of Cardiac Muscle Cell Specific Transcription Factors
About 90% of embryonic stem cells treated with 0.25 µM Cardiogenol C express the cardiac muscle cell-specific transcription factors GATA-4, MEF2, and Nkx2.5 . These factors are crucial for the development and function of the heart.
Induction of Beating Behavior in Differentiated Cardiomyocytes
Embryonic stem cells treated with Cardiogenol C display the characteristic beating behavior of differentiated cardiomyocytes . This suggests that the compound can be used to generate functional heart cells in vitro.
Research Tool for Cardiac Repair
Cardiogenol C hydrochloride can be used as a tool to improve cardiac repair by cell transplantation therapy in animal models . This is because it can generate cardiomyocytes from stem cells, which can then be used to replace damaged heart tissue.
Study of Cardiac Development
Given its ability to induce the differentiation of stem cells into cardiomyocytes, Cardiogenol C hydrochloride can be used to study the process of cardiac development . This can provide valuable insights into congenital heart diseases and potential treatments.
Mechanism of Action
Target of Action
Cardiogenol C hydrochloride is a potent cell-permeable compound that primarily targets embryonic stem cells (ESCs) . It induces the differentiation of these cells into cardiomyocytes , which are the cells that make up the cardiac muscle .
Mode of Action
Cardiogenol C hydrochloride interacts with its target cells by permeating the cell membrane and inducing differentiation . This process is achieved with an EC50 value of 0.1 µM, indicating the concentration of the compound required to induce half-maximal differentiation .
Biochemical Pathways
It is known that the compound significantly increases the expression ofNkx2.5 and atrial natriuretic factor , which are key markers of cardiomyocyte differentiation . This suggests that Cardiogenol C hydrochloride may influence the signaling pathways that regulate these factors.
Pharmacokinetics
It is known that the compound is soluble in water and dmso to 100mm, which may influence its bioavailability .
Result of Action
The primary result of Cardiogenol C hydrochloride’s action is the differentiation of ESCs into cardiomyocytes . This is evidenced by the characteristic beating behavior of differentiated cardiomyocytes and the increased expression of cardiomyocyte-specific transcription factors .
Action Environment
It is known that the compound is stable at room temperature and can be stored long-term at -20°c
Safety and Hazards
Cardiogenol C hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, it’s recommended to wash with plenty of water and seek medical attention .
properties
IUPAC Name |
2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAHYSZVJLHCNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
671225-39-1 | |
Record name | Cardiogenol C hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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